An In-Depth Technical Guide to the Chemical Properties of 3-Dibutylamino-1-propyne
An In-Depth Technical Guide to the Chemical Properties of 3-Dibutylamino-1-propyne
This guide provides a comprehensive technical overview of 3-Dibutylamino-1-propyne (CAS No. 6336-58-9), a versatile propargylamine building block. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core chemical properties, synthesis, reactivity, and spectroscopic signature, offering field-proven insights into its practical application in organic synthesis.
Molecular Structure and Physicochemical Profile
3-Dibutylamino-1-propyne, with the molecular formula C₁₁H₂₁N, belongs to the class of compounds known as propargylamines.[1] Its structure is characterized by two key functional groups: a tertiary amine (dibutylamino) and a terminal alkyne (propyne). This unique combination dictates its chemical behavior, providing two distinct sites for chemical modification. The nitrogen atom's lone pair of electrons imparts basic and nucleophilic character, while the terminal alkyne offers a site for addition reactions and C-H functionalization due to the acidity of the acetylenic proton.[2]
Physicochemical Data
The fundamental physical and chemical properties of 3-Dibutylamino-1-propyne are summarized below. This data is essential for experimental design, dictating appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| CAS Number | 6336-58-9 | [1] |
| Molecular Formula | C₁₁H₂₁N | [1] |
| Molecular Weight | 167.29 g/mol | [1] |
| Appearance | Colorless clear liquid | [2][3] |
| Boiling Point | 87-89 °C at 19 mmHg | [3] |
| Density | 0.8624 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | 1.4400 | [3] |
| pKa (Predicted) | 7.61 ± 0.50 | [3] |
Synthesis Pathway: The Mannich Reaction
The most direct and industrially relevant synthesis of 3-Dibutylamino-1-propyne is a variation of the Mannich reaction, a cornerstone of C-C bond formation.[4] This multicomponent reaction involves the aminoalkylation of a terminal alkyne. In this specific case, propyne (or a suitable equivalent), dibutylamine, and formaldehyde condense to form the target propargylamine.
The choice of acidic conditions is critical; it facilitates the in-situ formation of the highly electrophilic Eschenmoser-like salt (an iminium ion) from dibutylamine and formaldehyde.[4] This iminium ion is then readily attacked by the nucleophilic terminal alkyne, leading to the formation of the desired product. Copper salts are often employed as catalysts to promote the reaction with the weakly acidic alkyne C-H bond.
Diagram: Synthesis via Mannich-Type Condensation
Caption: Mannich-type synthesis of 3-Dibutylamino-1-propyne.
General Experimental Protocol: Synthesis
This protocol is a representative example based on established Mannich reaction principles and should be adapted and optimized for specific laboratory conditions.[4][5]
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Vessel Preparation: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add a catalytic amount of copper(I) chloride in a suitable solvent such as dioxane or THF.
-
Amine and Aldehyde Addition: Add dibutylamine (1.0 eq.) to the flask. Subsequently, add paraformaldehyde (1.1 eq.), which serves as the source for formaldehyde.
-
Reaction Initiation: Gently heat the mixture (e.g., to 60-70 °C) and begin bubbling propyne gas through the solution. Alternatively, a pre-formed solution of a propyne equivalent can be added dropwise.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench with an aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-Dibutylamino-1-propyne.[3]
Reactivity and Synthetic Utility
The utility of 3-Dibutylamino-1-propyne as a synthetic intermediate stems from the independent reactivity of its two functional groups. This dual reactivity allows for sequential modifications, making it a valuable node for building molecular complexity.
Diagram: Key Reactivity Hubs
Caption: Reactivity pathways of 3-Dibutylamino-1-propyne.
Reactions at the Alkyne Terminus
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Deprotonation and Alkylation: The terminal acetylenic proton can be removed by a strong base (e.g., n-butyllithium) to form a lithium acetylide.[6] This powerful nucleophile can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the carbon chain.
-
Coupling Reactions: The terminal alkyne is an excellent substrate for metal-catalyzed coupling reactions. For instance, in the Sonogashira coupling, it can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex conjugated systems.
-
Click Chemistry: The propargyl group is a key component in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click" reaction. This allows for the efficient and specific formation of triazole rings, a common linkage strategy in drug discovery and materials science.
Reactions at the Tertiary Amine
-
Salt Formation: As a base, the tertiary amine readily reacts with acids to form ammonium salts. This is often used to improve the crystallinity or aqueous solubility of a compound, which is particularly relevant in pharmaceutical development.
-
Quaternization: The nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation alters the electronic properties and steric profile of the molecule.
Spectroscopic Signature
Understanding the expected spectroscopic data is crucial for reaction monitoring and structural confirmation. The following is a predictive analysis based on the molecule's structure.
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~2.5-3.5 ppm (s, 2H): -N-CH₂ -C≡; ~2.4 ppm (t, 4H): -N-CH₂ -CH₂-; ~1.9 ppm (t, 1H): -C≡CH ; ~1.2-1.6 ppm (m, 8H): butyl -CH₂ -CH₂ -; ~0.9 ppm (t, 6H): butyl -CH₃ | Chemical shifts are influenced by proximity to the nitrogen and alkyne. The acetylenic proton is a characteristic triplet due to long-range coupling with the propargylic CH₂. |
| ¹³C NMR | ~80-90 ppm: -N-CH₂-C ≡; ~70-80 ppm: -C≡C H; ~50-60 ppm: butyl -N-CH₂ -; ~40-50 ppm: -N-CH₂ -C≡; ~20-30 ppm: butyl -CH₂ -CH₂ -; ~14 ppm: butyl -CH₃ | The sp-hybridized carbons of the alkyne appear in a distinct downfield region. The sp³ carbons show predictable shifts based on their distance from the electronegative nitrogen atom. |
| IR (Infrared) | ~3300 cm⁻¹ (sharp, strong): ≡C-H stretch; ~2120 cm⁻¹ (weak to medium): C≡C stretch; ~2800-3000 cm⁻¹ (strong): C-H (sp³) stretch | The terminal alkyne C-H stretch is a highly diagnostic, sharp peak. The C≡C stretch is also characteristic, though its intensity can be variable.[7] |
| MS (Mass Spec) | m/z 167 (M⁺): Molecular ion peak; m/z 124: Loss of a propyl group (-C₃H₇); m/z 110: Loss of a butyl group (-C₄H₉) | Electron ionization would likely show the molecular ion and prominent fragments resulting from alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl fragments from the butyl chains.[1][8] |
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 3-Dibutylamino-1-propyne was not available in the initial search. However, based on its structural components—a tertiary amine and a terminal alkyne—standard precautions for handling such chemicals are warranted. Structurally related compounds like 3-(Di-N-Butylamino)-Propylamine are classified as corrosive and toxic in contact with skin.[9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses or goggles).
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
3-Dibutylamino-1-propyne is a valuable and versatile chemical intermediate. Its dual functionality, conferred by the tertiary amine and terminal alkyne, provides a rich platform for synthetic diversification. A thorough understanding of its synthesis via the Mannich reaction, its distinct reactivity pathways, and its spectroscopic characteristics enables researchers to effectively leverage this molecule in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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